Cas no 1211522-22-3 (2-(4-piperidyl)-4-(trifluoromethyl)pyridine)
2-(4-piperidyl)-4-(trifluoromethyl)pyridine Chemical and Physical Properties
Names and Identifiers
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- 2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine
- 2-(4-Piperidinyl)-4-(trifluoromethyl)pyridine
- 2-(4-piperidyl)-4-(trifluoromethyl)pyridine
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- Inchi: 1S/C11H13F3N2/c12-11(13,14)9-3-6-16-10(7-9)8-1-4-15-5-2-8/h3,6-8,15H,1-2,4-5H2
- InChI Key: LMGYDMBCNALAJW-UHFFFAOYSA-N
- SMILES: C1(C2CCNCC2)=NC=CC(C(F)(F)F)=C1
2-(4-piperidyl)-4-(trifluoromethyl)pyridine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | P183956-100mg |
2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 100mg |
$ 135.00 | 2022-06-03 | ||
| TRC | P183956-500mg |
2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 500mg |
$ 500.00 | 2022-06-03 | ||
| TRC | P183956-1g |
2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 1g |
$ 775.00 | 2022-06-03 | ||
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU8886-1G |
2-(4-piperidyl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 95% | 1g |
¥ 5,610.00 | 2023-03-30 | |
| Life Chemicals | F2147-2454-0.25g |
2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 95%+ | 0.25g |
$479.0 | 2023-09-06 | |
| Life Chemicals | F2147-2454-0.5g |
2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 95%+ | 0.5g |
$505.0 | 2023-09-06 | |
| Life Chemicals | F2147-2454-1g |
2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 95%+ | 1g |
$532.0 | 2023-09-06 | |
| Life Chemicals | F2147-2454-2.5g |
2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 95%+ | 2.5g |
$1064.0 | 2023-09-06 | |
| Life Chemicals | F2147-2454-5g |
2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 95%+ | 5g |
$1596.0 | 2023-09-06 | |
| Life Chemicals | F2147-2454-10g |
2-(piperidin-4-yl)-4-(trifluoromethyl)pyridine |
1211522-22-3 | 95%+ | 10g |
$2234.0 | 2023-09-06 |
2-(4-piperidyl)-4-(trifluoromethyl)pyridine Related Literature
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Luke L. Lairson,Warren W. Wakarchuk Chem. Commun., 2007, 365-367
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Jianyao Huang,Dong Gao,Zhihui Chen,Weifeng Zhang Polym. Chem., 2021,12, 2471-2480
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L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
Additional information on 2-(4-piperidyl)-4-(trifluoromethyl)pyridine
2-(4-Piperidyl)-4-(Trifluoromethyl)Pyridine: A Comprehensive Overview
2-(4-Piperidyl)-4-(trifluoromethyl)pyridine (CAS No. 1211522-22-3) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structural features, has shown promising potential in various therapeutic applications. In this comprehensive overview, we will delve into the chemical properties, synthesis methods, biological activities, and recent advancements in the research and development of 2-(4-piperidyl)-4-(trifluoromethyl)pyridine.
Chemical Structure and Properties
2-(4-Piperidyl)-4-(trifluoromethyl)pyridine is a heterocyclic compound with a pyridine ring substituted by a piperidine moiety at the 2-position and a trifluoromethyl group at the 4-position. The presence of these functional groups imparts distinct chemical and physical properties to the molecule. The pyridine ring contributes to the compound's basicity and aromaticity, while the piperidine moiety enhances its lipophilicity and conformational flexibility. The trifluoromethyl group, known for its electron-withdrawing effect, further modulates the electronic properties of the molecule, making it an attractive candidate for drug design.
Synthesis Methods
The synthesis of 2-(4-piperidyl)-4-(trifluoromethyl)pyridine has been explored through various routes, each with its own advantages and limitations. One common approach involves the reaction of 4-trifluoromethylpyridine with piperidine in the presence of a suitable catalyst. Another method involves the palladium-catalyzed coupling of 4-trifluoromethylpyridine-2-boronic acid with piperidine. Recent advancements in green chemistry have also led to the development of more environmentally friendly synthetic methods, such as microwave-assisted synthesis and solvent-free conditions.
Biological Activities
2-(4-Piperidyl)-4-(trifluoromethyl)pyridine has been extensively studied for its biological activities, particularly in the context of central nervous system (CNS) disorders. Research has shown that this compound exhibits potent antagonistic activity against serotonin receptors, specifically 5-HT7 receptors. This property makes it a potential candidate for the treatment of neuropsychiatric disorders such as depression and anxiety. Additionally, studies have demonstrated that 2-(4-piperidyl)-4-(trifluoromethyl)pyridine possesses anti-inflammatory and analgesic properties, which could be beneficial in managing pain and inflammatory conditions.
Clinical Applications and Research Advances
The therapeutic potential of 2-(4-piperidyl)-4-(trifluoromethyl)pyridine has been further validated through preclinical and clinical studies. In preclinical models, this compound has shown efficacy in reducing symptoms of depression and anxiety in animal models. Clinical trials are currently underway to evaluate its safety and efficacy in human subjects. Early results from these trials are promising, with reports indicating that 2-(4-piperidyl)-4-(trifluoromethyl)pyridine is well-tolerated and effective in alleviating symptoms of depression.
Mechanism of Action strong>
The mechanism by which 2-(4-piperidyl)-4-(trifluoromethyl)pyridine strong> exerts its therapeutic effects is multifaceted. As a 5-HT7 receptor antagonist, it modulates serotonin signaling pathways in the brain, which are implicated in mood regulation. Additionally, its anti-inflammatory properties may contribute to its therapeutic effects by reducing neuroinflammation, a key factor in many CNS disorders. Ongoing research aims to elucidate the precise molecular mechanisms underlying these effects.
< strong >Future Directions strong > p > < p >The future prospects for < strong >2 -( 4 - Piperidyl ) - 4 -( trifluoromethyl ) pyridine strong >are promising . Continued research efforts will focus on optimizing its pharmacological profile , improving its bioavailability , and exploring new therapeutic applications . Additionally , there is growing interest in developing prodrugs or analogs of this compound to enhance its therapeutic efficacy and reduce potential side effects . Collaborative efforts between academia , industry , and regulatory bodies will be crucial in advancing this compound from bench to bedside . p > article > response >
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